molecular formula C11H15N5 B8545618 N-Butyl-N-(1-phenyltetrazol-5-yl)amine

N-Butyl-N-(1-phenyltetrazol-5-yl)amine

Cat. No.: B8545618
M. Wt: 217.27 g/mol
InChI Key: OUHFUMHBQRIHIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Butyl-N-(1-phenyltetrazol-5-yl)amine is a tetrazole derivative characterized by a butyl group and a phenyl substituent attached to the tetrazole core. Tetrazoles are known for their bioisosteric replacement of carboxylic acids, enhancing drug-like properties such as solubility and resistance to enzymatic degradation .

Properties

Molecular Formula

C11H15N5

Molecular Weight

217.27 g/mol

IUPAC Name

N-butyl-1-phenyltetrazol-5-amine

InChI

InChI=1S/C11H15N5/c1-2-3-9-12-11-13-14-15-16(11)10-7-5-4-6-8-10/h4-8H,2-3,9H2,1H3,(H,12,13,15)

InChI Key

OUHFUMHBQRIHIV-UHFFFAOYSA-N

Canonical SMILES

CCCCNC1=NN=NN1C2=CC=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

Key Findings:

Tetrazole vs. Oxazole Cores : Tetrazole derivatives (e.g., compounds in ) exhibit superior metabolic stability compared to oxazole analogs (e.g., compound 28 in ), as tetrazoles resist hydrolysis under physiological conditions .

Bulky substituents like tert-butyl () enhance steric shielding, reducing off-target interactions .

Synthetic Methods : Tetrazole derivatives are often synthesized via cycloaddition reactions (e.g., using NaN₃), while oxazoles () require multi-step protocols involving LHMDS and THF .

Research Implications

  • Pharmacological Potential: The phenyl and butyl groups in this compound suggest applications in kinase inhibition or GPCR modulation, akin to analogs in and .
  • Limitations : Direct biological data for the target compound is absent in the evidence; inferences are drawn from structural analogs. Further studies are needed to validate its efficacy and toxicity.

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